Adenosine5-triphosphatedisodiumsalt

Description

Fundamental Role of Adenosine (B11128) Triphosphate in Life Sciences

ATP is central to the energy metabolism of all living organisms, from the simplest bacteria to complex multicellular life. fiveable.me It acts as the primary energy carrier for a vast array of cellular processes. alliedacademies.org The energy required for metabolic processes, such as the synthesis of macromolecules, active transport of ions across cell membranes, and muscle contraction, is supplied by the hydrolysis of ATP. nih.govbyjus.com This process involves the breaking of the high-energy phosphoanhydride bonds, which releases a significant amount of energy. creative-proteomics.com

The structure of ATP, with its three phosphate (B84403) groups, is key to its function. The terminal phosphate group is particularly high in energy. creative-proteomics.com When a cell needs energy, it breaks this bond, converting ATP to adenosine diphosphate (B83284) (ADP) and an inorganic phosphate (Pi). wikipedia.orgkhanacademy.org This reaction is exergonic, meaning it releases energy that the cell can then use to power other, energy-requiring (endergonic) reactions. fiveable.me

Interdependence of ATP Dynamics and Cellular Physiology

The continuous cycling between ATP and ADP is fundamental to cellular health and function. biologydictionary.net Cellular physiology is intricately linked to the availability and utilization of ATP. For instance, in the nervous system, ATP is crucial for nerve impulse propagation. It powers the sodium-potassium pump, which maintains the ion gradients necessary for action potentials. nih.govalliedacademies.org In muscles, the hydrolysis of ATP provides the energy for the contraction and relaxation of muscle fibers. alliedacademies.org

ATP as the Universal Energy Currency: Conceptual Framework

The concept of ATP as the "universal energy currency" stems from its ubiquitous use across all life forms and its role in coupling energy-releasing (catabolic) and energy-consuming (anabolic) reactions. fiveable.mealliedacademies.orglibretexts.org Just as money facilitates economic transactions, ATP facilitates the transfer of energy within the cell. alliedacademies.org

Energy from the breakdown of food molecules, such as glucose, through processes like cellular respiration is captured and stored in the high-energy bonds of ATP. byjus.comwikipedia.org This stored energy can then be readily accessed and used to drive a multitude of cellular activities. libretexts.org The hydrolysis of ATP to ADP and Pi is a highly favorable reaction that releases a significant amount of free energy. jove.com This energy release is coupled to other, less favorable reactions, making them proceed. jove.comlabxchange.org

The universality of ATP as an energy currency is a testament to its early emergence in the evolution of life. ucl.ac.uknih.gov Its unique chemical properties and its ability to be efficiently regenerated make it an ideal molecule for this central role in cellular bioenergetics. nih.gov

Interactive Data Tables

Table 1: Properties of Adenosine 5'-triphosphate Disodium (B8443419) Salt

| Property | Value | Reference |

| Chemical Formula | C10H14N5Na2O13P3 | innospk.com |

| Molecular Weight | 551.145 g/mol | innospk.com |

| Appearance | White to off-white crystalline powder | innospk.com |

| Solubility | Soluble in water | innospk.comsigmaaldrich.com |

| Insoluble in | Ethanol, ether | innospk.com |

| pH (in solution) | 2.5 - 3.5 | innospk.com |

| Storage | Cool, ventilated environment | innospk.com |

Table 2: Key Cellular Processes Powered by ATP Hydrolysis

| Cellular Process | Description | Reference(s) |

| Muscle Contraction | The sliding of actin and myosin filaments requires energy from ATP hydrolysis. | nih.govalliedacademies.org |

| Active Transport | The movement of ions and molecules against their concentration gradient, such as by the Na+/K+ pump, is an ATP-dependent process. | nih.govlabxchange.org |

| Nerve Impulse Propagation | ATP is used to restore ion gradients after an action potential. | nih.gov |

| Chemical Synthesis | The synthesis of complex molecules like proteins, DNA, and RNA is an energy-intensive process fueled by ATP. | nih.govalliedacademies.org |

| Cell Signaling | ATP acts as a signaling molecule, and its breakdown product, cAMP, is a crucial second messenger. | alliedacademies.orgabcam.com |

Table 3: ATP Synthesis Pathways

| Pathway | Description | Location in Eukaryotic Cells | Key Features | Reference(s) |

| Cellular Respiration | The primary process for ATP production, involving glycolysis, the Krebs cycle, and oxidative phosphorylation. | Cytoplasm and Mitochondria | Generates approximately 32 ATP molecules per glucose molecule. | nih.govbyjus.com |

| Beta-Oxidation | The breakdown of fatty acids to produce acetyl-CoA, which then enters the Krebs cycle. | Mitochondria | A major source of ATP from lipids. | nih.gov |

| Ketosis | The catabolism of ketone bodies for energy. | Mitochondria | Generates a significant amount of ATP from ketone bodies. | nih.gov |

| Photophosphorylation | The synthesis of ATP using light energy during photosynthesis. | Chloroplasts (in plant cells) | The primary energy conversion process in plants and some bacteria. | wikipedia.orgacs.org |

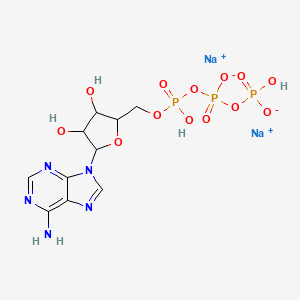

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWYZDPBDWHJOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694112 | |

| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51763-61-2 | |

| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cellular Bioenergetics and Atp Metabolism

ATP Hydrolysis and Energy Transduction

The energy stored within the chemical bonds of ATP is harnessed through a process called hydrolysis. This reaction, catalyzed by enzymes known as ATPases, involves the breaking of the high-energy phosphoanhydride bonds linking the phosphate (B84403) groups. wikipedia.orgihealthsciences.com The energy released from this process is not dissipated as heat but is efficiently coupled to various energy-requiring, or endergonic, cellular activities. basicmedicalkey.com These activities include muscle contraction, the propagation of nerve impulses, active transport of molecules across cell membranes, and the synthesis of complex macromolecules like DNA, RNA, and proteins. nih.govwikipedia.org

The hydrolysis of ATP is a highly exergonic reaction, meaning it releases a significant amount of free energy. The standard free energy change (ΔG°') for the hydrolysis of ATP to ADP and inorganic phosphate (Pi) is approximately -30.5 kilojoules per mole (kJ/mol), which is equivalent to -7.3 kilocalories per mole (kcal/mol). wikipedia.org This negative value indicates that the products of the reaction (ADP and Pi) are more stable and have a lower energy state than the reactant (ATP). britannica.com

Several factors contribute to the large negative free energy change of ATP hydrolysis:

Electrostatic Repulsion: The three phosphate groups in an ATP molecule are negatively charged and repel each other. khanacademy.org The hydrolysis of ATP relieves some of this electrostatic stress, leading to a more stable configuration.

Resonance Stabilization: The products of hydrolysis, ADP and especially inorganic phosphate, have greater resonance stabilization than ATP itself.

Solvation Effects: The products of ATP hydrolysis are more readily solvated (surrounded by water molecules) than ATP, which also contributes to their increased stability.

The actual free energy change (ΔG) for ATP hydrolysis within a cell can be even more negative than the standard value, often ranging from -50 to -65 kJ/mol. This is due to the intracellular concentrations of ATP, ADP, and Pi being far from standard conditions. wikipedia.org The thermodynamic efficiency of ATP synthesis through processes like oxidative phosphorylation is estimated to be around 40-41%. iitd.ac.innih.gov

It's important to note that the free energy change of ATP hydrolysis is also influenced by factors such as pH and the concentration of metal ions like magnesium (Mg²⁺), which binds to the phosphate groups and affects their stability. wikipedia.org

ATP is the primary energy currency, but its dephosphorylation can lead to the formation of either adenosine (B11128) diphosphate (B83284) (ADP) or adenosine monophosphate (AMP). wikipedia.org

ATP to ADP: The most common hydrolysis reaction involves the removal of the terminal (gamma) phosphate group, converting ATP to ADP. khanacademy.orgwikipedia.org This reaction releases a substantial amount of energy that is used to drive most cellular work. wikipedia.orgihealthsciences.com The reaction is reversible, and ADP can be re-phosphorylated to ATP, a process that requires energy input from catabolic reactions. khanacademy.orgwikipedia.org

The interconversion between ATP, ADP, and AMP is a continuous cycle. proprep.com ADP is formed from the hydrolysis of ATP, and AMP can be formed from the further dephosphorylation of ADP or directly from ATP. ontosight.aiquora.com Conversely, cells regenerate ATP by adding phosphate groups back to AMP and ADP, a process powered by the breakdown of nutrients. wikipedia.org

ATP Turnover and Recycling Dynamics

The cell maintains a high rate of ATP turnover, meaning that ATP molecules are rapidly hydrolyzed and resynthesized. A typical cell has a very limited supply of ATP at any given moment, estimated to be around 1-10 micromoles per gram of tissue in eukaryotes. wikipedia.org This small pool of ATP is in a constant state of flux, with an incredibly high rate of recycling.

It is estimated that an average adult human at rest processes an amount of ATP equivalent to their own body weight each day, highlighting the immense and continuous energy demand of the body. The turnover time for an ATP molecule, which is the time it takes for an ATP molecule to be used and then regenerated, is very short, often on the order of seconds. For instance, in Ehrlich ascites tumor cells, the ATP turnover time was found to vary from 75 to 120 seconds depending on the phase of the cell cycle. quora.com

This rapid recycling is crucial for maintaining the energy balance of the cell. The ratio of ATP to ADP and AMP, often referred to as the cell's "energy charge," is a key indicator of the cell's metabolic state. A high energy charge (high ATP levels) signals that the cell has sufficient energy for anabolic processes (building molecules), while a low energy charge (high ADP and AMP levels) stimulates catabolic pathways to generate more ATP.

The dynamic recycling of ATP is facilitated by several key metabolic pathways:

Substrate-level phosphorylation: This process directly transfers a phosphate group from a high-energy substrate to ADP to form ATP. It occurs during glycolysis and the citric acid cycle. numberanalytics.com

Oxidative phosphorylation: This is the primary mechanism for ATP production in most cells and takes place in the mitochondria. It involves the transfer of electrons through an electron transport chain, which generates a proton gradient that drives the synthesis of ATP by ATP synthase. wikipedia.orgnumberanalytics.com

Photophosphorylation: In plants and other photosynthetic organisms, light energy is used to generate ATP. wikipedia.org

Ecto-kinases, such as ecto-adenylate kinase (Ecto-AK) and ecto-nucleoside diphosphate kinase (Ecto-NDPK), also play a role in the recycling of extracellular ATP. plos.orgbiorxiv.org Studies have shown that the turnover of ATP can be influenced by the concentration of immobilized enzymes and the feed concentration of ATP in experimental reactor systems. oup.comtandfonline.com

Atp in Macromolecular Biosynthesis

ATP in Deoxyribonucleic Acid (DNA) Synthesis and Maintenance

The integrity and faithful replication of DNA are paramount for cellular function and heredity. ATP is indispensable for these processes, providing the necessary energy and participating in the enzymatic reactions that govern DNA synthesis and repair. creative-proteomics.com

DNA Replication Mechanics and ATP Dependence

DNA replication is a highly coordinated and energy-intensive process that ensures the accurate duplication of the genome. ATP is crucial at several key stages of this complex mechanism. creative-proteomics.comquora.com

The initiation of DNA replication requires the unwinding of the double-stranded DNA helix to create single-stranded templates. This essential step is carried out by enzymes known as DNA helicases. quora.comquora.com The activity of these molecular motors is fundamentally dependent on the hydrolysis of ATP. quora.com Helicases utilize the chemical energy released from the breakdown of ATP to break the hydrogen bonds that hold the two DNA strands together, thereby separating them and forming a replication fork. creative-proteomics.comquora.comquora.com Without a continuous supply of ATP, helicase function would cease, halting the progression of the replication fork and, consequently, DNA synthesis. creative-proteomics.com The processivity and speed of helicases are directly linked to ATP turnover, with some helicases hydrolyzing one ATP molecule for each base pair separated. reddit.comnih.gov The mechanism involves conformational changes within the helicase enzyme, often a hexagonal ring of identical subunits, driven by the binding and hydrolysis of ATP. youtube.com These changes create a "ripple effect" that propels the enzyme along the DNA strand, actively unwinding the duplex. youtube.com

The processivity of DNA polymerase, its ability to catalyze consecutive nucleotide incorporations without dissociating from the template, is also influenced by ATP-dependent factors. For instance, the loading of the sliding clamp, a ring-shaped protein that encircles the DNA and tethers the polymerase to the template, is an ATP-dependent process carried out by clamp loader complexes. wikipedia.org This ensures the efficient and continuous synthesis of the leading strand and the piecewise generation of Okazaki fragments on the lagging strand. wikipedia.org

Once the new DNA strands are synthesized, particularly the discontinuous Okazaki fragments on the lagging strand, they must be joined together to create a continuous DNA molecule. This final step of sealing the nicks in the sugar-phosphate backbone is catalyzed by DNA ligase, an enzyme whose function is critically dependent on ATP. danaher.comwikipedia.org The mechanism of DNA ligase involves a series of steps initiated by the breakdown of ATP. aatbio.com

The reaction proceeds as follows:

Adenylation of the Ligase: The DNA ligase enzyme attacks an ATP molecule, leading to the formation of a covalent ligase-AMP intermediate and the release of pyrophosphate. danaher.comaatbio.com

Transfer of AMP: The activated AMP molecule is then transferred from the ligase to the 5'-phosphate end of the DNA nick. danaher.comaatbio.com

Phosphodiester Bond Formation: The 3'-hydroxyl group at the other side of the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and sealing the nick. AMP is released in this final step. danaher.comaatbio.com

This ATP-dependent ligation is essential for the maturation of Okazaki fragments and for completing various DNA repair processes. wikipedia.org

ATP in DNA Repair Mechanisms

Cells have evolved sophisticated DNA repair mechanisms to counteract the constant threat of damage to their genetic material. ATP provides the necessary energy for many of these repair pathways, ensuring the maintenance of genomic integrity. creative-proteomics.com

Base Excision Repair (BER) is a primary cellular mechanism for correcting small, non-helix-distorting base lesions that arise from processes like deamination, oxidation, or alkylation. youtube.com The BER pathway involves a series of enzymatic steps, several of which are directly or indirectly dependent on ATP.

The process begins with a DNA glycosylase recognizing and removing the damaged base, creating an apurinic/apyrimidinic (AP) site. youtube.com An AP endonuclease then cleaves the phosphodiester backbone at this site. youtube.com The subsequent steps of repair synthesis and ligation rely on ATP. DNA polymerase fills the gap, and DNA ligase, in an ATP-dependent reaction, seals the final nick to restore the integrity of the DNA strand. youtube.comnih.gov

Interestingly, under conditions of ATP shortage, the cell can utilize an alternative pathway involving poly(ADP-ribose) to generate the ATP required for the ligation step in BER. nih.govnih.gov This highlights the critical importance of ATP for the successful completion of this vital repair process. nih.gov

| Enzyme/Process | Role in DNA Synthesis & Maintenance | ATP Dependence |

| DNA Helicase | Unwinds the DNA double helix to create replication forks. | Directly dependent on ATP hydrolysis for mechanical work. creative-proteomics.comquora.com |

| DNA Polymerase | Synthesizes new DNA strands by adding nucleotides. | Indirectly dependent on the energy from dNTP hydrolysis; ATP is required for clamp loading. youtube.comwikipedia.org |

| DNA Ligase | Joins DNA fragments (e.g., Okazaki fragments) by forming phosphodiester bonds. | Directly dependent on ATP for the adenylation of the enzyme and the DNA nick. danaher.comaatbio.com |

| Base Excision Repair | Repairs damaged DNA bases. | ATP is required for the final ligation step catalyzed by DNA ligase. nih.gov |

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a crucial DNA repair pathway that removes a wide variety of bulky, helix-distorting DNA lesions. The process in eukaryotic cells requires the coordinated action of numerous proteins and is heavily dependent on the energy derived from Adenosine (B11128) 5'-triphosphate disodium (B8443419) salt (ATP) hydrolysis. nih.gov ATP-dependent chromatin remodeling complexes (ACRs) play a foundational role by utilizing ATP to alter chromatin structure, making the damaged DNA accessible to the NER machinery. nih.gov

The core of the NER process involves several steps that are directly fueled by ATP:

Damage Recognition: In prokaryotes like E. coli, the UvrA-UvrB complex scans the DNA for distortions. This process is initiated by the formation of a complex between UvrA and UvrB dimers, a step that requires ATP. youtube.com The UvrA subunit, which possesses ATPase activity, recognizes the damaged site. youtube.com

DNA Unwinding and Incision: In eukaryotes, the Transcription Factor IIH (TFIIH) complex, which has two helicase subunits (XPB and XPD), is essential for opening the DNA around the lesion. nih.gov This unwinding is an ATP-dependent process that creates a "bubble" of approximately 30 nucleotides. nih.gov Following unwinding, endonucleases cleave the damaged strand on both sides of the lesion. In E. coli, after the UvrA-UvrB complex identifies the damage, UvrA dissociates, and UvrC binds to UvrB. The UvrBC complex then makes two incisions, a process also dependent on ATP-driven steps. youtube.comyoutube.com

Excision and Synthesis: The UvrD helicase (also known as DNA helicase II) in prokaryotes removes the incised, damage-containing single-stranded DNA fragment. youtube.comnih.gov This action is driven by ATP hydrolysis. nih.govnih.gov Following removal, DNA polymerase fills the gap, and DNA ligase seals the nick to complete the repair.

The entire NER pathway is a highly regulated, energy-intensive process where ATP serves not only as a fuel for enzymatic motors like helicases but also as a critical factor in the assembly and function of the protein complexes that ensure genomic integrity. nih.govnih.gov

| Protein/Complex | Function in NER | ATP Requirement |

| UvrA (Prokaryotes) | Recognizes DNA damage, possesses ATPase activity. | Required for complex formation with UvrB and DNA scanning. youtube.com |

| TFIIH (Eukaryotes) | Unwinds DNA around the lesion via XPB and XPD helicase subunits. | ATP hydrolysis provides the energy for helicase activity. nih.govreactome.org |

| UvrD (Prokaryotes) | Removes the excised DNA fragment containing the lesion. | ATP hydrolysis fuels its helicase activity to displace the strand. youtube.comnih.gov |

| ACRs (Eukaryotes) | Remodel chromatin to allow access to damaged DNA. | Utilize the energy of ATP hydrolysis to slide or eject nucleosomes. nih.gov |

Homologous Recombination (HR)

Homologous Recombination (HR) is a high-fidelity pathway for repairing DNA double-strand breaks (DSBs), utilizing an undamaged homologous DNA sequence as a template. rupress.org This complex process is critically dependent on ATP for multiple steps, from preparing the DNA break for repair to the final stages of resolving recombination intermediates. nih.gov

The central role of ATP in HR is evident in the function of key enzymatic players:

Chromatin Remodeling: Eukaryotic DNA is packaged into chromatin, which presents a barrier to the repair machinery. wikipedia.org ATP-dependent chromatin remodeling complexes, such as SWI/SNF, are recruited to the sites of DSBs. nih.govnih.gov These complexes use the energy from ATP hydrolysis to reposition or eject nucleosomes, thereby making the DNA ends accessible for processing and repair. wikipedia.orgtandfonline.com

DNA End Resection and Strand Invasion: The central recombinase, Rad51 in eukaryotes, forms a nucleoprotein filament on the 3' single-stranded DNA tails generated at the break site. rupress.org The assembly and stability of this filament are influenced by ATP. This Rad51 filament then searches for and invades a homologous DNA duplex, a pivotal step that is facilitated by the SWI2/SNF2 family protein, Rad54. nih.gov

Branch Migration and Resolution: Rad54, a DNA-dependent ATPase, uses the energy of ATP hydrolysis to translocate along DNA. rupress.orgnih.gov This activity is essential for promoting the branch migration of Holliday junctions, which are intermediate structures in HR where the two DNA molecules are interlinked. nih.govnih.gov The ATPase activity of Rad54 is indispensable for its functions in DNA repair and recombination. rupress.org

The dependence on ATP underscores its role as an energy currency that powers the molecular motors and remodeling enzymes essential for the accurate repair of the most severe form of DNA damage. nih.govtandfonline.com

| Protein/Complex | Function in HR | ATP Requirement |

| ATP-dependent Chromatin Remodelers (e.g., SWI/SNF) | Remodel chromatin at the DSB site to allow access for repair proteins. | ATP hydrolysis is required to alter nucleosome structure and position. nih.govwikipedia.org |

| Rad51 | Forms a nucleoprotein filament on single-stranded DNA, essential for homologous pairing and strand exchange. | ATP binding is crucial for its activity. rupress.org |

| Rad54 | A DNA-dependent ATPase that stimulates Rad51 activity and promotes branch migration of Holliday junctions. | ATP hydrolysis is essential for its DNA translocation and recombination functions. rupress.orgnih.gov |

ATP in Ribonucleic Acid (RNA) Synthesis (Transcription)

Transcription, the synthesis of RNA from a DNA template, is a fundamental process in gene expression. Adenosine 5'-triphosphate disodium salt (ATP) plays a dual, indispensable role in this process: it serves as one of the four essential building blocks for the nascent RNA chain and provides the necessary energy for the enzymatic machinery to carry out the synthesis. wikipedia.orgcreative-proteomics.com

ATP as a Ribonucleotide Triphosphate Substrate

ATP is one of the four primary ribonucleoside triphosphates (along with GTP, CTP, and UTP) that are the monomeric precursors for RNA synthesis. creative-proteomics.comyoutube.com During the elongation phase of transcription, RNA polymerase moves along the DNA template and incorporates the corresponding ribonucleotide into the growing RNA chain based on complementary base pairing rules. youtube.com When the template strand dictates the insertion of an adenine, an ATP molecule is selected. The enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA strand and the alpha-phosphate of the incoming ATP. youtube.com This reaction results in the incorporation of adenosine monophosphate (AMP) into the RNA chain and the release of pyrophosphate (PPi). youtube.comyoutube.com

| Ribonucleotide Triphosphate | Incorporated Base |

| Adenosine 5'-triphosphate (ATP) | Adenine (A) |

| Guanosine 5'-triphosphate (GTP) | Guanine (G) |

| Cytidine 5'-triphosphate (CTP) | Cytosine (C) |

| Uridine 5'-triphosphate (UTP) | Uracil (U) |

ATP Hydrolysis in RNA Polymerase Activity

Beyond its role as a substrate, the energy released from the hydrolysis of ATP's phosphoanhydride bonds is critical for several steps in the transcription cycle, particularly those catalyzed by RNA polymerase II in eukaryotes. nih.govembopress.org

The initiation of transcription by RNA polymerase II is a complex process that requires the assembly of general transcription factors at the promoter region of a gene. creative-proteomics.com This assembly forms the preinitiation complex (PIC). A critical, energy-dependent step in this process is the transition from a "closed" PIC, where the DNA is double-stranded, to an "open" complex, where the DNA strands are separated to expose the template strand. reactome.orgnih.gov

This transition is mediated by the general transcription factor TFIIH, which contains the XPB helicase subunit. reactome.org XPB utilizes the energy from ATP hydrolysis to unwind the DNA at the transcription start site, typically melting a region from approximately -10 to +2. reactome.org This ATP-dependent promoter opening is a prerequisite for the start of RNA synthesis. embopress.orgnih.gov Furthermore, ATP hydrolysis is also required for the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, another key event in the transition from initiation to elongation. nih.gov

As RNA polymerase moves along the DNA template during the elongation phase, it must continuously unwind the double helix ahead of it and rewind it behind. creative-proteomics.comyoutube.com This process of DNA unwinding is an active, energy-requiring process. Helicases, which are often components of the transcription machinery or associated with it, harness the energy of ATP hydrolysis to break the hydrogen bonds between the DNA base pairs. numberanalytics.comresearchgate.net This ensures that the template strand is accessible for reading by the RNA polymerase, allowing for the continuous synthesis of the RNA molecule. creative-proteomics.comstackexchange.com The dynamic opening and closing of the DNA duplex, powered by ATP, allows for efficient and processive transcription.

ATP in Protein Synthesis (Translation)

Protein synthesis, or translation, is a highly energy-intensive process fundamental to all life, responsible for creating the vast array of proteins that perform cellular functions. libretexts.org The accurate and efficient translation of the genetic code from messenger RNA (mRNA) into a polypeptide chain is critically dependent on the energy supplied by Adenosine 5'-triphosphate disodium salt (ATP) and Guanosine triphosphate (GTP). creative-proteomics.comyoutube.com ATP, in particular, fuels several key stages of translation, from the initial activation of amino acids to the elongation of the protein chain and the final termination steps. creative-proteomics.comcreative-proteomics.com Its role is indispensable for ensuring the fidelity and processivity of the entire protein synthesis machinery. creative-proteomics.com

Aminoacyl-tRNA Synthetase Activity and ATP Utilization

The first crucial, energy-dependent step in protein synthesis is the "charging" of transfer RNA (tRNA) molecules with their correct amino acids. aatbio.comvaia.com This essential process, known as amino acid activation, is carried out by a family of enzymes called aminoacyl-tRNA synthetases (aaRS). nih.govwikipedia.org These enzymes are responsible for ensuring that the correct amino acid is attached to its corresponding tRNA, a critical step for the accurate translation of the genetic code. vaia.comnih.gov

The reaction catalyzed by aminoacyl-tRNA synthetases occurs in two discrete steps, driven by the hydrolysis of ATP: nih.govnih.gov

Amino Acid Activation: The synthetase binds an amino acid and an ATP molecule. nih.gov The enzyme then catalyzes a nucleophilic attack from the carboxylate oxygen of the amino acid on the alpha-phosphate of ATP. nih.gov This results in the formation of a high-energy intermediate, aminoacyl-adenylate (aa-AMP), and the release of inorganic pyrophosphate (PPi). vaia.comnih.govwikipedia.org

tRNA Charging: The aminoacyl-AMP intermediate remains bound to the enzyme, which then binds the appropriate tRNA molecule. nih.gov The activated amino acid is subsequently transferred from the AMP to the 3'-end of the tRNA, forming an aminoacyl-tRNA and releasing adenosine monophosphate (AMP). nih.govwikipedia.org

Table 1: ATP Utilization in Aminoacyl-tRNA Synthetase Activity

| Step | Reactants | Products | Energy Source |

|---|---|---|---|

| 1. Amino Acid Activation | Amino Acid, ATP | Aminoacyl-AMP, Pyrophosphate (PPi) | ATP Hydrolysis |

| 2. tRNA Charging | Aminoacyl-AMP, tRNA | Aminoacyl-tRNA, AMP | High-energy bond in Aminoacyl-AMP |

Ribosome Translocation and Peptide Bond Formation ATP Dependence

Once tRNA is charged, the ribosome orchestrates the synthesis of the polypeptide chain. This involves the formation of peptide bonds between successive amino acids and the movement, or translocation, of the ribosome along the mRNA template. libretexts.org

The actual formation of a peptide bond is catalyzed by the peptidyl transferase center located within the large ribosomal subunit. libretexts.orgdoubtnut.com This catalytic activity is an inherent property of the ribosomal RNA (rRNA), making the ribosome a "ribozyme". nih.gov The energy for the formation of each peptide bond is primarily derived from the hydrolysis of Guanosine triphosphate (GTP), which is catalyzed by an elongation factor, not directly from ATP. libretexts.org

Similarly, ribosome translocation, the step-wise movement of the ribosome three nucleotides along the mRNA, is also powered by GTP hydrolysis, facilitated by another elongation factor (EF-G in prokaryotes and eEF2 in eukaryotes). quora.comnih.gov

While GTP is the direct energy currency for these core ribosomal actions, ATP plays a critical, albeit indirect, role. The cellular pool of GTP is maintained through the phosphorylation of GDP, a process that ultimately relies on ATP as the phosphate (B84403) donor. aatbio.comnih.gov Therefore, a constant supply of ATP is essential to regenerate the GTP required for translation. nih.gov

Furthermore, some evidence points to a more direct role for ATP in the ribosome cycle. In Escherichia coli, a ribosome-dependent ATPase known as RbbA has been identified. nih.gov RbbA may be involved in the release of deacylated tRNA from the ribosome after peptide bond formation, a process that requires ATP hydrolysis. nih.gov

Table 2: Primary Energy Source for Ribosomal Actions

| Ribosomal Action | Primary Direct Energy Source | Indirect ATP Role |

|---|---|---|

| Peptide Bond Formation | GTP Hydrolysis | Regeneration of GTP |

| Ribosome Translocation | GTP Hydrolysis | Regeneration of GTP |

| Deacyl-tRNA Release (in some cases) | ATP Hydrolysis (e.g., via RbbA) | Direct energy source |

Role of ATP in Elongation and Termination Factors

The elongation and termination phases of protein synthesis are orchestrated by a series of protein factors that largely rely on GTP for their function. youtube.com

During elongation, factors like EF-Tu (in prokaryotes) or eEF1A (in eukaryotes) bind to a charged aminoacyl-tRNA and a molecule of GTP. nih.gov This complex delivers the charged tRNA to the ribosome's A-site. nih.gov A correct codon-anticodon match triggers the hydrolysis of GTP by the factor, which then dissociates from the ribosome, leaving the aminoacyl-tRNA in place for peptide bond formation. nih.gov As mentioned previously, the subsequent translocation is driven by the GTPase activity of EF-G (or eEF2). quora.comnih.gov

Termination occurs when the ribosome encounters a stop codon on the mRNA. Release factors (RFs) recognize the stop codon and promote the hydrolysis of the bond linking the completed polypeptide chain to the tRNA, freeing the new protein. creative-proteomics.comyoutube.com This process also requires GTP. youtube.comnih.gov

The role of ATP in the function of these factors is primarily supportive, ensuring the continuous regeneration of GTP from GDP. aatbio.comnih.gov However, ATP has other direct roles in facilitating translation. ATP-dependent RNA helicases, such as those from the DEAD-box family, are required to unwind secondary structures in the mRNA, which could otherwise impede the movement of the ribosome. aatbio.comnih.gov Additionally, ATP-dependent molecular chaperones are often required to assist in the proper folding of the nascent polypeptide chain as it emerges from the ribosome. aatbio.com

Table 3: Energy Requirements of Key Translation Factors

| Phase | Factor (Prokaryotic/Eukaryotic) | Function | Primary Energy Source |

|---|---|---|---|

| Elongation | EF-Tu / eEF1A | Delivers aminoacyl-tRNA to ribosome | GTP |

| Elongation | EF-G / eEF2 | Promotes ribosome translocation | GTP |

| Termination | Release Factors (RFs) | Recognize stop codon, release polypeptide | GTP |

| mRNA Unwinding | DEAD-box helicases | Resolve mRNA secondary structure | ATP |

| Protein Folding | Molecular Chaperones | Assist in nascent protein folding | ATP |

Atp in Cellular Processes and Regulation

ATP in Active Transport Mechanisms

Active transport is the process of moving molecules across a cellular membrane against their concentration gradient, a process that requires energy. ATP provides the necessary energy for these transport systems, ensuring that cells can maintain specific concentrations of ions and molecules essential for their function.

Ion pumps are transmembrane proteins that actively move ions against their electrochemical gradients. This process is fundamental for maintaining membrane potential, regulating cell volume, and driving the transport of other solutes. The energy for this "uphill" movement is directly supplied by the hydrolysis of ATP.

The Sodium-Potassium Pump (Na+/K+-ATPase) is a vital ion pump found in the plasma membrane of most animal cells. libretexts.org It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. wikipedia.orgrcsb.org This pumping action is crucial for maintaining the steep concentration gradients of Na+ and K+ across the cell membrane, which are essential for nerve impulse transmission and maintaining cell potential. libretexts.org The process begins with the pump binding to intracellular Na+ and ATP. aatbio.com The ATP is then hydrolyzed to adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), with the phosphate group being transferred to the pump itself in a process called phosphorylation. rcsb.orgaatbio.com This induces a conformational change in the pump, exposing the Na+ ions to the extracellular space and releasing them. aatbio.com Subsequently, the pump binds extracellular K+, triggering the removal of the phosphate group (dephosphorylation) and causing the pump to revert to its original conformation, thereby releasing K+ into the cell. lumenlearning.com

The Calcium Ion Pump (Ca2+-ATPase) is another critical P-type ATPase pump that plays a key role in cellular signaling. rcsb.orgjove.com These pumps are located in the plasma membrane (PMCA) and the membrane of the sarcoplasmic/endoplasmic reticulum (SERCA). jove.comnih.gov They actively transport calcium ions (Ca2+) out of the cytoplasm, either into the extracellular space or into intracellular stores like the sarcoplasmic reticulum in muscle cells. rcsb.org By doing so, they maintain a very low cytosolic Ca2+ concentration, which is typically several orders of magnitude lower than the extracellular concentration. nih.gov The hydrolysis of one ATP molecule provides the energy to move Ca2+ ions against this steep concentration gradient. nih.gov This tight regulation of intracellular Ca2+ is essential for a wide range of cellular processes, including muscle contraction, neurotransmitter release, and various signaling cascades. rcsb.orgnih.gov

Table 1: Comparison of Key Ion Pumps

| Feature | Sodium-Potassium Pump (Na+/K+-ATPase) | Calcium Ion Pump (Ca2+-ATPase) |

|---|---|---|

| Ions Transported | 3 Na+ out, 2 K+ in | 2 Ca2+ out of cytosol |

| Energy Source | 1 ATP molecule per cycle | 1 ATP molecule per cycle |

| Cellular Location | Plasma membrane of most animal cells | Plasma membrane (PMCA), Sarcoplasmic/Endoplasmic Reticulum (SERCA) |

| Primary Function | Maintains resting potential, regulates cell volume | Regulates intracellular Ca2+ concentration for signaling and muscle function |

| Mechanism | Phosphorylation and dephosphorylation cycle | Phosphorylation and dephosphorylation cycle |

Energy coupling is the process by which the energy released from an exergonic (energy-releasing) reaction, such as ATP hydrolysis, is used to drive an endergonic (energy-requiring) reaction, like the movement of solutes against a concentration gradient. lumenlearning.comlibretexts.org In the context of transmembrane transport, ATP hydrolysis is coupled to the conformational changes in transporter proteins. texasgateway.org

The transfer of the terminal phosphate group from ATP to the transporter protein—a process known as phosphorylation—is a common mechanism. lumenlearning.comtexasgateway.org This phosphorylation induces a higher energy state in the protein, causing it to change its shape and affinity for the transported molecule. lumenlearning.com For instance, in the Na+/K+ pump, phosphorylation triggered by ATP hydrolysis leads to a conformational change that allows the release of Na+ outside the cell. khanacademy.org The subsequent binding of K+ and dephosphorylation returns the pump to its original state, releasing K+ inside the cell. khanacademy.org This cyclical process, powered by the constant supply of ATP, ensures the continuous and directional transport of ions across the membrane. lumenlearning.com

ATP in Cellular Motility and Mechanical Work

ATP is the direct source of energy for most forms of cellular movement, including the contraction of muscles and the transport of organelles within the cell.

Muscle contraction is a highly energy-demanding process driven by the interaction between actin and myosin filaments within muscle cells. wikipedia.org The hydrolysis of ATP provides the energy for the cyclical process of myosin heads binding to actin, pulling the actin filaments, and then detaching. lumenlearning.com

The process, known as the cross-bridge cycle, can be summarized in the following steps:

Attachment: A myosin head, in a high-energy "cocked" position with ADP and Pi bound, attaches to an active site on the actin filament, forming a cross-bridge. lumenlearning.comlibretexts.org

Power Stroke: The release of the inorganic phosphate (Pi) triggers the power stroke, where the myosin head pivots and pulls the actin filament toward the center of the sarcomere, causing the muscle to shorten. libretexts.orgstackexchange.com ADP is then released. lumenlearning.com

Detachment: A new molecule of ATP binds to the myosin head, causing it to detach from the actin filament. lumenlearning.comlibretexts.org

Re-cocking: The bound ATP is hydrolyzed to ADP and Pi, and the energy released is used to "re-cock" the myosin head back into its high-energy conformation, ready for another cycle. lumenlearning.comlibretexts.org

This cycle continues as long as ATP and calcium ions are available, allowing for sustained muscle contraction. lumenlearning.com

Within the cell, a network of protein filaments known as the cytoskeleton provides tracks for the movement of organelles, vesicles, and other cellular components. Motor proteins, such as kinesins and dyneins, act as the "engines" that move these cargoes along the cytoskeletal tracks. The energy for this movement is derived from the hydrolysis of ATP.

These motor proteins have a head region that binds to the cytoskeleton and a tail region that attaches to the cargo. The binding and hydrolysis of ATP in the head region induce conformational changes that cause the motor protein to "walk" along the filament, carrying its cargo from one part of the cell to another. This directed transport is essential for processes such as the movement of mitochondria to areas of high energy demand and the transport of vesicles containing neurotransmitters to the synapse. nih.gov

ATP in Cellular Homeostasis Regulation

Cellular homeostasis refers to the maintenance of a stable internal environment within a cell. ATP plays a crucial role in this regulation, not only by powering pumps that maintain ion gradients but also by acting as a signaling molecule and a key regulator of metabolic pathways. nih.gov

The cell must maintain a relatively constant concentration of ATP, despite massive fluctuations in demand. nih.gov This is achieved through tight regulation of ATP-producing pathways like glycolysis and cellular respiration. berkeley.edulibretexts.org ATP itself, along with ADP and AMP, acts as an allosteric regulator of key enzymes in these pathways. For example, high levels of ATP can inhibit enzymes like phosphofructokinase-1 (PFK1) and pyruvate (B1213749) kinase in glycolysis, slowing down ATP production when energy supplies are sufficient. nih.gov Conversely, high levels of ADP and AMP, which signal a need for more energy, can activate these enzymes. nih.gov

Furthermore, ATP is involved in various signaling pathways. nih.gov It can be released from cells and act as an extracellular signaling molecule, binding to purinergic receptors on neighboring cells to modulate a variety of physiological responses. wikipedia.org Intracellularly, ATP is a substrate for kinases, enzymes that phosphorylate other proteins, thereby activating or deactivating them and propagating cellular signals. nih.gov

Mechanisms of ATP Level Maintenance

The continuous supply of Adenosine 5'-triphosphate (ATP) is crucial for cellular function, acting as the primary energy currency for a vast array of processes including muscle contraction, ion transport, and chemical synthesis. nih.govwikipedia.orgnih.gov To ensure a steady supply, cells employ a variety of intricate feedback mechanisms to maintain a consistent concentration of ATP, which is typically between 1 and 10 micromolar (uM) under normal conditions. nih.gov The primary pathways for ATP production in eukaryotes are glycolysis, the citric acid cycle coupled with oxidative phosphorylation, and beta-oxidation. wikipedia.orgnumberanalytics.comcreative-proteomics.com Cellular respiration, which encompasses glycolysis and oxidative phosphorylation, can generate approximately 30 to 32 molecules of ATP from a single molecule of glucose. nih.govwikipedia.org

The regulation of ATP synthesis is a dynamic process, responsive to the cell's energy demands. metwarebio.com Key to this regulation is the interplay between ATP consumption and regeneration. metwarebio.com When energy is required, ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi), releasing energy. creative-proteomics.commetwarebio.com Conversely, when energy is available from nutrient breakdown, this energy is used to re-phosphorylate ADP back to ATP. metwarebio.com This constant cycling is fundamental to cellular energy homeostasis. metwarebio.com

Feedback Inhibition of Glycolytic Enzymes by ATP

Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce ATP and pyruvate. nih.gov The regulation of this pathway is critical for maintaining cellular energy balance, and a primary mechanism for this control is feedback inhibition by ATP itself. wikipedia.orgcreative-proteomics.com Several key enzymes in the glycolytic pathway are allosterically regulated by ATP, meaning ATP can bind to a site on the enzyme separate from the active site to modulate its activity. creative-proteomics.comvaia.com

Phosphofructokinase-1 (PFK-1) is a major control point in glycolysis. quora.comstanford.eduwikipedia.org This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in the pathway. vaia.comwikipedia.org ATP acts as both a substrate and an allosteric inhibitor of PFK-1. vaia.comwikipedia.org When cellular ATP levels are high, indicating an energy surplus, ATP binds to an allosteric site on PFK-1, which decreases the enzyme's affinity for its substrate, fructose-6-phosphate, thereby slowing down glycolysis. stanford.eduwikipedia.orgproteopedia.org Conversely, when ATP levels are low and ADP and AMP levels are high, these molecules can activate PFK-1, stimulating glycolysis to generate more ATP. nih.govcreative-proteomics.comquora.com

This intricate feedback system, where the end product (ATP) regulates its own production pathway, allows the cell to finely tune its energy metabolism in response to its immediate needs. creative-proteomics.com

Role of ATP-Sensitive Channels in Energy Sensing

ATP-sensitive potassium (KATP) channels are crucial components of cellular energy sensing, directly linking the metabolic state of a cell to its electrical activity. nih.govnih.govjst.go.jp These channels are found in the plasma membranes of various cell types, including pancreatic beta-cells, cardiac and skeletal muscle cells, and neurons. nih.govwikipedia.org

Structurally, KATP channels are typically octameric complexes composed of two types of subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. nih.govjst.go.jpwikipedia.org The Kir6.x subunits form the central pore through which potassium ions pass, while the SUR subunits contain nucleotide-binding domains that are sensitive to intracellular concentrations of ATP and ADP. wikipedia.org

The primary function of KATP channels is to respond to changes in the intracellular ATP/ADP ratio. wikipedia.org Under normal resting conditions, when ATP levels are high, ATP binds to the Kir6.x subunit, causing the channel to close. wikipedia.org This closure prevents the outflow of potassium ions, leading to membrane depolarization. wikipedia.org Conversely, when ATP levels fall and ADP levels rise, as occurs during periods of high energy demand or metabolic stress, the inhibitory effect of ATP is reduced, and ADP can promote channel opening. wikipedia.org The open KATP channels allow potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. wikipedia.org

In pancreatic beta-cells, this mechanism is fundamental to glucose-stimulated insulin (B600854) secretion. nih.govwikipedia.org When blood glucose levels are high, increased glucose metabolism leads to a rise in intracellular ATP. wikipedia.org This closes the KATP channels, depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers the release of insulin. wikipedia.org In this way, KATP channels act as a critical sensor, translating changes in cellular energy levels into a physiological response. nih.gov

Mitochondrial Regulation of ATP Homeostasis

Mitochondria are the primary sites of ATP production through oxidative phosphorylation in most eukaryotic cells. nih.govnih.gov They play a central role in maintaining cellular ATP homeostasis by dynamically adjusting their ATP synthesis rate to match the cell's energy demands. nih.govnih.gov This regulation is achieved through a multi-layered system involving substrate availability, the proton motive force, and specific regulatory proteins. ontosight.ai

The rate of mitochondrial ATP production is tightly coupled to the availability of substrates for the electron transport chain (ETC), such as NADH and FADH2, which are generated from the breakdown of carbohydrates, fats, and proteins. pnas.org The flow of electrons through the ETC pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient known as the proton motive force. ontosight.ainih.gov This force drives the ATP synthase enzyme, which uses the energy of protons flowing back into the mitochondrial matrix to synthesize ATP from ADP and inorganic phosphate. ontosight.ainih.gov

Calcium ions (Ca2+) are key signaling molecules in the regulation of mitochondrial ATP production. nih.govnih.gov An increase in mitochondrial matrix Ca2+ concentration can stimulate several dehydrogenases in the citric acid cycle, leading to increased production of NADH and FADH2, and consequently, enhanced ATP synthesis. frontiersin.orgnih.govpnas.org This mechanism allows mitochondria to ramp up energy production in response to cellular signals that also trigger energy-consuming processes, such as muscle contraction. nih.gov

Furthermore, mitochondria possess intrinsic mechanisms to prevent the wasteful hydrolysis of ATP when the proton motive force is low, such as under anaerobic conditions. cam.ac.uk A protein known as the ATPase inhibitory factor 1 (IF1) can bind to the ATP synthase and inhibit its reverse activity (ATP hydrolysis). nih.govcam.ac.ukembopress.org This inhibition is pH-dependent and becomes more pronounced in acidic conditions that can accompany a lack of oxygen. cam.ac.ukembopress.org

Recent research has also highlighted the role of dynamic mitochondrial events, termed "mitochondrial flashes," in the autoregulation of the ATP set-point in the heart. elifesciences.org These transient bursts of activity can temporarily pause ATP synthesis, potentially acting as a feedback mechanism to maintain ATP homeostasis in response to fluctuations in energy supply and demand. nih.govelifesciences.org

Interactive Data Table: Key Regulators of Mitochondrial ATP Synthesis

| Regulator | Mechanism of Action | Effect on ATP Synthesis |

| ADP/ATP Ratio | Changes in this ratio directly influence the rate of oxidative phosphorylation. nih.gov | An increase in the ADP/ATP ratio stimulates ATP synthesis. |

| Mitochondrial Ca2+ | Activates dehydrogenases in the citric acid cycle, increasing the supply of NADH and FADH2. nih.govnih.gov | Increases ATP synthesis. |

| Substrate Availability | The presence of substrates like pyruvate, fatty acids, and amino acids fuels the citric acid cycle and electron transport chain. ontosight.aipnas.org | Increased substrate availability generally leads to higher ATP production. |

| Proton Motive Force | The electrochemical gradient across the inner mitochondrial membrane drives ATP synthase. ontosight.ainih.gov | A higher proton motive force supports a greater rate of ATP synthesis. |

| Inhibitor Protein IF1 | Binds to ATP synthase to prevent the hydrolysis of ATP, especially under low oxygen conditions. nih.govcam.ac.ukembopress.org | Inhibits the reverse reaction of ATP synthase, preserving ATP levels. |

Atp As a Signaling Molecule

Intracellular ATP Signaling

Within the cell, ATP is a key player in signal transduction, acting as a substrate for enzymes and a modulator of various signaling cascades. Its high intracellular concentration, typically ranging from 1 to 10 mM, allows for rapid and robust responses to cellular stimuli.

ATP as a Substrate for Kinases and Phosphorylation Cascades

A fundamental role of ATP in intracellular signaling is to serve as a phosphate (B84403) donor in phosphorylation reactions catalyzed by protein kinases. qiagen.combohrium.com Phosphorylation is a crucial post-translational modification that regulates the majority of cellular pathways, including the cell cycle, metabolism, and cell differentiation. researchgate.net Kinases transfer the terminal (gamma) phosphate group from an ATP molecule to specific amino acid residues—primarily serine, threonine, or tyrosine—on a substrate protein. qiagen.commdpi.com This addition of a negatively charged phosphate group can induce conformational changes in the protein, thereby altering its activity, localization, or interaction with other molecules. researchgate.netoup.com

This process often initiates a signaling cascade, where one kinase phosphorylates and activates another, leading to the amplification and propagation of the initial signal. physiology.org The mitogen-activated protein kinase (MAPK) cascade is a well-known example of such a phosphorylation relay. physiology.org The binding of ATP itself can also induce a conformational change in the kinase, which is essential for its catalytic activity. wsu.edu The human genome contains approximately 560 protein kinase genes, highlighting the extensive role of ATP-dependent phosphorylation in cellular regulation. researchgate.net

| Kinase Family Group | Examples | Primary Functions in Signal Transduction |

|---|---|---|

| AGC Kinases | Protein Kinase A (PKA), Protein Kinase C (PKC), Protein Kinase G (PKG) | Involved in metabolic regulation, cell growth, and apoptosis. researchgate.net |

| CaM Kinases | Calcium/calmodulin-dependent protein kinases | Mediate cellular responses to calcium signals. researchgate.net |

| CMGC Kinases | CDK, MAPK, GSK3, CLK kinases | Regulate cell cycle, cell division, and stress responses. researchgate.net |

| Tyrosine Kinases (TK) | Receptor and non-receptor tyrosine kinases | Crucial for cell growth, differentiation, and immune responses. researchgate.net |

Adenylate Cyclase and Cyclic AMP (cAMP) Production

ATP also serves as the substrate for the enzyme adenylate cyclase (also known as adenylyl cyclase) in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This conversion is a central step in many G protein-coupled receptor (GPCR) signaling pathways. physiology.org Upon activation by the α-subunit of a stimulatory G protein (Gsα), adenylate cyclase catalyzes the cyclization of ATP, forming cAMP and releasing pyrophosphate (PPi). biologists.comnih.gov

cAMP then acts as a second messenger, relaying the signal from the cell surface to intracellular effectors. wikipedia.org One of its primary targets is Protein Kinase A (PKA), which, upon activation by cAMP, phosphorylates various downstream proteins, thereby controlling cellular processes such as metabolism, gene transcription, and ion channel function. researchgate.netnih.gov The abundance of intracellular ATP ensures that cAMP levels can rise rapidly in response to a signal, facilitating a swift cellular response. nih.gov

Calcium Ion Signaling Modulation

ATP plays an indirect but critical role in the modulation of intracellular calcium ion (Ca²⁺) signaling. The production of cAMP, derived from ATP, can trigger the release of calcium from intracellular stores. physiology.orgwikipedia.org For instance, in some cell types, cAMP can directly or indirectly influence the opening of calcium channels located on the endoplasmic reticulum, leading to an increase in cytosolic Ca²⁺ concentration. wikipedia.org

Furthermore, extracellular ATP, upon binding to certain purinergic receptors (specifically P2Y receptors), can activate phospholipase C (PLC). aacrjournals.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. aacrjournals.org This elevation in intracellular Ca²⁺ is a ubiquitous signaling mechanism that governs a multitude of cellular functions, from muscle contraction to neurotransmission.

Regulation of Protein Function through Post-Translational Modifications

As previously discussed, the most prominent role of ATP in the post-translational modification (PTM) of proteins is through phosphorylation. This reversible process, governed by the opposing actions of kinases and phosphatases, acts as a molecular switch that can turn protein activity on or off. biorxiv.orgnih.gov The transfer of a phosphate group from ATP can drastically alter a protein's three-dimensional structure and surface charge, which in turn affects its function. nih.gov

Phosphorylation can:

Alter enzyme activity: Many enzymes are activated or inactivated by phosphorylation.

Change protein localization: Phosphorylation can signal for a protein to be transported to a different cellular compartment, such as the nucleus. wikipedia.org

Regulate protein-protein interactions: The addition of a phosphate group can create or block binding sites for other proteins.

Mediate protein degradation: Phosphorylation can mark proteins for ubiquitination and subsequent degradation by the proteasome.

The dynamic nature of ATP-dependent phosphorylation allows cells to rapidly respond to changes in their environment by modulating the function of a vast number of proteins. biorxiv.org

Extracellular ATP and Purinergic Signaling

Beyond its intracellular roles, ATP is also a key signaling molecule in the extracellular environment. wikipedia.org Cells can release ATP into their surroundings, where it acts as a neurotransmitter and a paracrine/autocrine signaling agent in a process known as purinergic signaling. wikipedia.orgpatsnap.com This form of communication is crucial in a wide range of physiological processes.

Mechanisms of Extracellular ATP Secretion and Detection

Secretion: Healthy cells can release ATP through several regulated mechanisms. These include:

Vesicular exocytosis: In neuronal and neuroendocrine cells, ATP is stored in vesicles and released upon stimulation, often as a co-transmitter with other signaling molecules like noradrenaline. researchgate.netpatsnap.com

Channel-mediated release: ATP can be released through plasma membrane channels, such as pannexin and connexin hemichannels. researchgate.netpatsnap.com These channels can open in response to various stimuli, including mechanical stress or changes in intracellular calcium. patsnap.com

Transporters: ATP-binding cassette (ABC) transporters have also been implicated in the release of ATP. patsnap.com Additionally, significant amounts of ATP can be released from damaged or dying cells, where it acts as a "danger signal" to alert the immune system. wikipedia.orgnih.gov

Detection: Once in the extracellular space, ATP is detected by a specific family of purinergic receptors found on the surface of nearly all mammalian cells. researchgate.net These receptors are broadly classified into two main families:

| Receptor Family | Type | Mechanism of Action | Primary Ligands | Subtypes |

|---|---|---|---|---|

| P2X Receptors | Ionotropic (Ligand-gated ion channels) | Upon ATP binding, they open a channel permeable to cations like Na⁺, K⁺, and Ca²⁺, leading to rapid changes in membrane potential and intracellular ion concentrations. | ATP | Seven subtypes (P2X1-P2X7) have been identified in mammals. |

| P2Y Receptors | Metabotropic (G protein-coupled receptors) | Binding of nucleotides activates intracellular G proteins, which in turn modulate the activity of enzymes like adenylate cyclase and phospholipase C, leading to changes in second messenger levels (e.g., cAMP, IP₃, Ca²⁺). qiagen.com | ATP, ADP, UTP, UDP, UDP-glucose | Eight subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, P2Y₁₄) have been identified in mammals. nih.gov |

The specific response of a cell to extracellular ATP depends on the types of purinergic receptors it expresses and the downstream signaling pathways they activate. nih.gov The action of extracellular ATP is typically short-lived, as it is rapidly hydrolyzed by ectonucleotidases on the cell surface into ADP, AMP, and finally adenosine, which itself can act on another class of purinergic receptors (P1 receptors). wikipedia.orgnih.gov

P2 Receptor Families (P2X and P2Y)

Extracellular ATP is detected by two families of purinergic receptors: P2X and P2Y. wikipedia.org These receptor families are widely distributed throughout the body and are implicated in the regulation of nearly every physiological process.

The P2X receptor family consists of ligand-gated ion channels that are directly gated by ATP. researchgate.net There are seven subtypes of P2X receptors, designated P2X1 through P2X7. nih.gov These receptors assemble as either homotrimers or heterotrimers to form a central pore that, upon binding ATP, allows the rapid influx of cations such as Na+, K+, and Ca2+. mdpi.com This influx leads to the depolarization of the cell membrane and initiates downstream signaling events. P2X receptors are crucial in fast synaptic transmission in the nervous system. nih.gov

The P2Y receptor family comprises G protein-coupled receptors (GPCRs). researchgate.net There are eight known mammalian P2Y receptor subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. nih.gov Unlike P2X receptors, which are exclusively activated by ATP, P2Y receptors can be activated by a broader range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. nih.gov Activation of P2Y receptors initiates a slower, more modulatory response through the activation of intracellular second messenger systems. nih.gov Depending on the receptor subtype and the G protein they couple to, P2Y receptors can stimulate phospholipase C (PLC) or inhibit adenylyl cyclase. mdpi.com

Table 1: Comparison of P2X and P2Y Receptor Families

| Feature | P2X Receptors | P2Y Receptors |

|---|---|---|

| Receptor Type | Ligand-gated ion channels researchgate.net | G protein-coupled receptors researchgate.net |

| Primary Agonist | ATP | ATP, ADP, UTP, UDP, UDP-glucose nih.gov |

| Structure | Homotrimeric or heterotrimeric assemblies of seven subunits (P2X1-7) mdpi.com | Monomeric proteins with seven transmembrane domains nih.gov |

| Signaling Speed | Fast (milliseconds) mdpi.com | Slow (seconds to minutes) nih.gov |

| Mechanism | Direct ion channel gating, leading to cation influx (Na+, K+, Ca2+) mdpi.com | Activation of G proteins, leading to second messenger cascades (e.g., PLC activation, adenylyl cyclase inhibition) mdpi.com |

| Primary Function | Fast synaptic transmission, smooth muscle contraction nih.gov | Neuromodulation, inflammation, cell proliferation nih.gov |

ATP as a Neurotransmitter and Neuromodulator

ATP plays a significant role in the nervous system, acting as both a neurotransmitter and a neuromodulator. nih.gov It is now recognized that ATP can be released from nerve terminals, often as a co-transmitter alongside classical neurotransmitters like noradrenaline and acetylcholine. nih.govwikipedia.org

As a neurotransmitter , ATP mediates fast excitatory synaptic transmission through the activation of postsynaptic P2X receptors. wikipedia.org The binding of ATP to these receptors causes a rapid influx of cations, leading to the depolarization of the postsynaptic neuron and the propagation of the nerve impulse. mdpi.com This form of purinergic transmission has been identified in various parts of the central and peripheral nervous systems. wikipedia.org

As a neuromodulator , ATP can influence the release and action of other neurotransmitters. nih.gov Through the activation of P2Y receptors, ATP can modulate synaptic plasticity, affecting the strength and efficacy of synaptic connections over time. nih.gov For instance, ATP can regulate the release of serotonin (B10506) and dopamine. thurstontalk.com The concentration of ATP in the extracellular space of the nervous system is typically in the nanomolar range under physiological conditions. nih.gov

Table 2: Roles of ATP in the Nervous System

| Role | Receptor Family Primarily Involved | Mechanism of Action | Key Functions |

|---|---|---|---|

| Neurotransmitter | P2X wikipedia.org | Direct gating of ion channels, leading to fast depolarization. mdpi.com | Fast excitatory synaptic transmission. wikipedia.org |

| Neuromodulator | P2Y nih.gov | Activation of G protein-coupled signaling cascades. nih.gov | Modulation of neurotransmitter release and synaptic plasticity. nih.govnih.gov |

ATP in Cell-Cell Communication

ATP serves as a ubiquitous signaling molecule in cell-to-cell communication in virtually all tissues and organs. wikipedia.org Cells can release ATP in response to mechanical stress, hypoxia, and various signaling molecules. researchgate.net This released ATP can then act on the releasing cell (autocrine signaling) or on neighboring cells (paracrine signaling) to coordinate physiological responses. physiology.org

This form of communication is crucial in a variety of contexts. For example, in the vascular system, ATP released from endothelial cells can act on smooth muscle cells to regulate blood vessel tone. In epithelia, extracellular ATP is involved in regulating ion and water transport. physiology.org Furthermore, ATP released from all brain cells can diffuse widely, targeting various purinergic receptors on both neurons and glial cells, thereby orchestrating brain neuronal activity. nih.gov

Role in Immune Cell Chemotaxis

Extracellular ATP plays a pivotal role in directing the migration of immune cells, a process known as chemotaxis. mdpi.com In the context of inflammation and tissue damage, dying or stressed cells release ATP, which acts as a "find-me" signal to attract phagocytes, such as macrophages and neutrophils, to the site of injury. mdpi.com

This chemotactic response is mediated by P2Y receptors on the surface of immune cells. For instance, the P2Y2 receptor has been shown to be important for the detection of necrotic cells by neutrophils and macrophages. mdpi.commdpi.com Upon binding ATP, these receptors trigger intracellular signaling pathways that lead to the reorganization of the cytoskeleton and the directed movement of the cell towards the higher concentration of ATP. nih.gov Interestingly, while ATP itself can act as a chemoattractant, its breakdown product, adenosine, can have opposing effects, highlighting the complexity of purinergic regulation of immune cell trafficking. nih.gov Recent studies have also shown that naive T cells constitutively produce extracellular ATP in response to lymphoid chemokines, which is involved in regulating their migration. nih.gov

Advanced Methodologies for Atp Research

Quantification of ATP Levels

Non-imaging assays are powerful tools for high-throughput and sensitive quantification of total ATP levels in a sample population. nih.gov These methods typically involve lysing the cells to release the intracellular ATP, which is then measured using an enzymatic reaction that produces a detectable signal. promega.insigmaaldrich.com

The most widely used method for ATP quantification is the luciferase-based bioluminescence assay, renowned for its high sensitivity, simplicity, and rapid results. promega.comaatbio.com This technique harnesses the biochemical reaction that produces light in fireflies. aatbio.com The enzyme firefly luciferase catalyzes the two-step oxidation of D-luciferin. nih.gov In the first step, luciferase activates luciferin (B1168401) using ATP, forming a luciferyl-adenylate intermediate. promega.in In the second step, this intermediate reacts with molecular oxygen to produce oxyluciferin in an electronically excited state. As the oxyluciferin returns to its ground state, it emits light (typically green to yellow, around 550–570 nm). promega.inaatbio.com

When ATP is the limiting factor in the reaction, the intensity of the emitted light is directly proportional to the amount of ATP present in the sample. promega.innih.gov A luminometer is used to measure the light output, which can then be correlated to the concentration of ATP. aatbio.combmglabtech.com These assays can detect minute amounts of ATP, making it possible to quantify the ATP from even a single cell. sigmaaldrich.com Various commercial kits are available, offering stable "glow" signals that last for hours, simplifying the measurement process compared to early "flash" assays. promega.in

Alternative methods for ATP quantification involve spectrophotometric (colorimetric) and fluorometric techniques. These assays typically couple the breakdown of ATP to a series of enzymatic reactions that result in a colored or fluorescent product. sigmaaldrich.comabcam.com

In a common approach, ATP concentration is determined by a set of reactions where ATP is used to phosphorylate glycerol. The product of this reaction then undergoes further enzymatic steps to generate a product that can be measured by absorbance at a specific wavelength (e.g., 570 nm) or by fluorescence (e.g., excitation at 535 nm and emission at 587 nm). sigmaaldrich.comabcam.com The amount of colored or fluorescent product is proportional to the initial amount of ATP in the sample. sigmaaldrich.com Fluorometric assays are generally 10 to 100 times more sensitive than their colorimetric counterparts, allowing for the detection of ATP in the picomole range. sigmaaldrich.comtribioscience.com Another fluorometric method utilizes the aggregation-induced emission (AIE) properties of certain molecules, such as silole derivatives, which fluoresce strongly when they aggregate on the negatively charged ATP molecule. nih.gov

| Assay Type | Principle | Detection Method | Key Advantages | Sensitivity |

| Luciferase-Bioluminescence | Firefly luciferase catalyzes the oxidation of D-luciferin in an ATP-dependent reaction, producing light. promega.inaatbio.com | Luminometry | High sensitivity, wide dynamic range, simple protocol. promega.com | Down to 0.02 µM ATP or a single cell. sigmaaldrich.com |

| Spectrophotometric (Colorimetric) | ATP is used in a coupled enzymatic reaction to produce a colored product. sigmaaldrich.com | Absorbance Spectrophotometry (e.g., 570 nm) | Cost-effective, uses standard lab equipment. | 2–10 nmole/well. sigmaaldrich.com |

| Fluorometric | ATP is used in a coupled enzymatic reaction to produce a fluorescent product. sigmaaldrich.comtribioscience.com | Fluorometry (e.g., Ex/Em 535/587 nm) | Higher sensitivity than colorimetric methods. sigmaaldrich.comtribioscience.com | Down to 0.5 µM or 20–1,000 pmole/well. sigmaaldrich.comtribioscience.com |

While the assays described above measure static ATP levels, permeable cell assays are designed to quantify the rate of ATP synthesis. nih.govnih.gov This method provides a more dynamic picture of a cell's metabolic activity. nih.gov The technique involves treating cells, such as bacteria or cultured cells, with a combination of osmotic shock and a mild detergent like Triton X-100. nih.govresearchgate.net This treatment renders the cell membrane permeable, allowing intracellularly synthesized ATP to be released into the surrounding medium without causing cell lysis. nih.govnih.gov

The released ATP is then continuously measured in real-time, typically using an external luciferase-luciferin system. nih.govnih.gov As the permeable cells consume a substrate like glucose to produce ATP, the concentration of ATP in the medium increases, leading to a corresponding linear increase in bioluminescence. nih.govresearchgate.net The rate of this increase (the slope of the bioluminescence curve) is directly proportional to the cellular ATP synthetic activity. nih.govnih.gov This high-throughput method is particularly useful for studying glycolytic ATP synthesis and the effects of various mutations or compounds on cellular energy production. nih.gov

Non-Imaging Biochemical Assays

Live Cell Imaging of ATP Dynamics

A significant leap in ATP research has been the development of technologies for live-cell imaging. nih.gov These methods allow researchers to visualize and measure ATP concentrations in real-time and with high spatial resolution, revealing crucial information about metabolic states in different subcellular compartments. lsuhsc.eduresearchgate.net Understanding these spatiotemporal dynamics is vital, as ATP levels can vary significantly between the cytosol, mitochondria, and other organelles to meet local energy demands. lsuhsc.edunih.gov Live-cell imaging has become a powerful tool to study metabolic flexibility, heterogeneity, and dysfunction at the single-cell level. nih.gov

Genetically encoded ATP biosensors are revolutionary tools for monitoring ATP dynamics within living cells. lsuhsc.edunih.gov These biosensors are proteins, engineered from naturally fluorescent proteins and ATP-binding domains, that change their fluorescent properties upon binding to ATP. nih.govpnas.org They can be introduced into cells via plasmids, allowing for long-term evaluation of ATP dynamics in specific cell lines or even in vivo. nih.gov

A prominent class of these biosensors is based on Förster Resonance Energy Transfer (FRET). The "ATeam" biosensors, for example, consist of an ATP-binding domain (the ε subunit of bacterial FOF1-ATP synthase) flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). pnas.org When ATP binds to the sensor, it induces a conformational change that alters the distance or orientation between CFP and YFP, thereby changing the efficiency of FRET. By measuring the ratio of YFP to CFP emission, one can determine the ATP concentration. pnas.org Different versions of ATeam biosensors have been developed with varying affinities for ATP, making them suitable for measuring a wide range of physiological concentrations. pnas.org

These biosensors can be targeted to specific subcellular locations, such as the mitochondrial matrix, cytosol, or nucleus, by attaching organelle-specific targeting sequences. pnas.org This has enabled researchers to uncover surprising findings, such as the observation that ATP levels in the mitochondrial matrix can be significantly lower than in the cytoplasm under certain conditions. pnas.org The use of these biosensors has been instrumental in studying metabolic reprogramming in cancer cells, the bioenergetics of neurons, and the cellular response to metabolic inhibitors. nih.govpnas.orgmdpi.com

| Biosensor Family | Principle | Key Features | Reported Applications |

| ATeam | FRET-based; composed of CFP, YFP, and the ε subunit of bacterial ATP synthase. pnas.org | Ratiometric measurement, various affinities available, can be targeted to subcellular compartments. pnas.org | Measuring ATP in cytoplasm, nucleus, and mitochondria; studying metabolic pathways in response to inhibitors. pnas.org |

| Perceval | Intensiometric; based on a circularly permuted fluorescent protein and a bacterial regulatory protein (GlnK1). | Reports ATP:ADP ratio, providing a measure of the cell's energy charge. | Monitoring cellular energy levels. |

| MaLions | Intensiometric; based on a circularly permuted green fluorescent protein. researchgate.net | Fluoresces brighter as more ATP is bound; designed to target specific organelles. researchgate.net | Visualizing ATP levels across multiple cellular compartments. researchgate.net |

| Syn-ATP | FRET/BRET-based; anchored to synaptic vesicles via synaptophysin. researchgate.net | Specifically targets synaptic nerve endings for analysis. researchgate.net | Studying ATP dynamics in synapses. researchgate.net |

| qmT2-ATP | Fluorescence Lifetime Imaging (FLIM)-based; utilizes mTurquoise2. riken.jp | Measures changes in fluorescence lifetime upon ATP binding. | Imaging ATP in mammalian cells. riken.jp |

Spatial and Temporal Resolution in ATP Dynamics Visualization